2-[2-(9-Ethyl-9H-carbazol-3-YL)hydrazono]-5,5-dimethyl-1,3-cyclohexanedione
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Overview
Description
2-[2-(9-Ethyl-9H-carbazol-3-YL)hydrazono]-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a carbazole moiety, which is known for its electron-donating properties, making it useful in organic electronics and photonics.
Preparation Methods
The synthesis of 2-[2-(9-Ethyl-9H-carbazol-3-YL)hydrazono]-5,5-dimethyl-1,3-cyclohexanedione typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with a suitable hydrazine derivative under controlled conditions. The reaction is often carried out in an ethanol solvent with acetic acid as a catalyst, and the mixture is heated under reflux for a specified period . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized using strong oxidizing agents, leading to the formation of carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can target the hydrazono group, converting it into corresponding amines.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the carbazole ring, using reagents like halogens or nitro groups.
Condensation: The hydrazono group can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Scientific Research Applications
2-[2-(9-Ethyl-9H-carbazol-3-YL)hydrazono]-5,5-dimethyl-1,3-cyclohexanedione has several scientific research applications:
Organic Electronics: Due to its high charge carrier mobility and photochemical stability, it is used in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Photovoltaics: It serves as a hole-transporting material in perovskite solar cells, enhancing the efficiency and stability of these devices.
Biomedical Research: The compound’s derivatives have shown potential in inducing apoptosis in melanoma cells, suggesting its use in cancer research.
Mechanism of Action
The mechanism of action of 2-[2-(9-Ethyl-9H-carbazol-3-YL)hydrazono]-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with molecular targets such as lead in perovskites, enhancing bonding at the perovskite/HTM/TCO region. This interaction improves the efficiency and stability of perovskite solar cells . In biomedical applications, its derivatives activate the p53 pathway, leading to apoptosis in melanoma cells .
Comparison with Similar Compounds
Similar compounds include:
2-(9H-Carbazol-9-yl)ethyl acrylate: This compound also features a carbazole moiety and is used in organic electronics for its high charge carrier mobility.
9-Ethyl-9H-carbazole-3-carbaldehyde: A precursor in the synthesis of the target compound, it shares similar structural properties and applications.
The uniqueness of 2-[2-(9-Ethyl-9H-carbazol-3-YL)hydrazono]-5,5-dimethyl-1,3-cyclohexanedione lies in its hydrazono group, which provides additional reactivity and potential for forming various derivatives.
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[(9-ethylcarbazol-3-yl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C22H23N3O2/c1-4-25-17-8-6-5-7-15(17)16-11-14(9-10-18(16)25)23-24-21-19(26)12-22(2,3)13-20(21)27/h5-11,26H,4,12-13H2,1-3H3 |
InChI Key |
SBHRRGDIXJEYTA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N=NC3=C(CC(CC3=O)(C)C)O)C4=CC=CC=C41 |
Origin of Product |
United States |
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